molecular formula C19H19F3N4 B2758613 N-cyclopentyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890637-50-0

N-cyclopentyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2758613
CAS RN: 890637-50-0
M. Wt: 360.384
InChI Key: BOHITBQGRQADHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-cyclopentyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine” is a chemical compound with the molecular formula C19H19F3N4 . It has an average mass of 360.376 Da and a monoisotopic mass of 360.156189 Da .

Scientific Research Applications

Fluorescent Molecules for Studying Intracellular Processes

Pyrazolo[1,5-a]pyrimidines (PPs), which include the compound , are identified as strategic compounds for optical applications . They are crucial tools for studying the dynamics of intracellular processes due to their significant photophysical properties .

Chemosensors

The heteroatoms in these compounds make them potential chelating agents for ions . This property allows them to be used as chemosensors, providing valuable information about the presence and concentration of specific ions .

Organic Materials Progress

PPs have attracted a great deal of attention in material science . Their significant photophysical properties and structural diversity make them suitable for the progress of organic materials .

Bioimaging Applications

The beneficial properties of PPs, such as their significant photophysical properties, allow them to be used in bioimaging applications . They can be used to visualize biological structures or processes at the microscopic level .

Organic Light-Emitting Devices

PPs can be used in the development of organic light-emitting devices . Their significant photophysical properties and the ability to tune these properties make them suitable for this application .

Antitumor Scaffold

PP derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have shown potential as an antitumor scaffold, leading to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Enzymatic Inhibitory Activity

PPs have shown potential in enzymatic inhibitory activity . This property could lead to the development of new drugs and treatments for various diseases .

Bio-Macromolecular Interactions

PPs have been used to study bio-macromolecular interactions . Their significant photophysical properties and structural diversity make them suitable for this application .

properties

IUPAC Name

N-cyclopentyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N4/c1-12-11-15(24-14-9-5-6-10-14)26-18(23-12)16(13-7-3-2-4-8-13)17(25-26)19(20,21)22/h2-4,7-8,11,14,24H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHITBQGRQADHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3CCCC3)C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

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